2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide

Metallo-β-lactamase Antibiotic resistance Oxazolethioacetamide

Researchers conducting MβL inhibitor SAR often face compound-selective potency cliffs-replacing the 4-chlorophenylsulfonyl group with 4-F or 4-CH3 can shift IC50 values by up to 30-fold. This oxazolethioacetamide, with its precisely defined 4-Cl/2-thienyl/thioacetamide architecture, delivers verified L1 inhibition (IC50 0.19-0.38 μM range) and is the matched-pair comparator for halogen-substituted SAR matrices. • Quantify 4-Cl vs. 4-F vs. 4-CH3 SAR impact. • Screen against L1, VIM-2, NDM-1, ImiS for selectivity profiling. • Source via custom synthesis with full analytical characterization (NMR, HPLC, HRMS).

Molecular Formula C15H11ClN2O4S3
Molecular Weight 414.9 g/mol
Cat. No. B12140875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide
Molecular FormulaC15H11ClN2O4S3
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2O4S3/c16-9-3-5-10(6-4-9)25(20,21)14-15(24-8-12(17)19)22-13(18-14)11-2-1-7-23-11/h1-7H,8H2,(H2,17,19)
InChIKeyIQDLYAAAIRWJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide: Core Structural Profile and Chemical Class Identification for Procurement Evaluation


2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide (molecular formula C15H11ClN2O4S3, molecular weight 414.9 g/mol) is a fully substituted 1,3-oxazole derivative bearing a 4-chlorophenylsulfonyl group at position 4, a 2-thienyl ring at position 2, and a thioacetamide side chain at position 5 . It belongs to the oxazolethioacetamide class, a chemotype that has been explored for metallo-β-lactamase (MβL) inhibition, anti-inflammatory activity via COX-2 modulation, and antimicrobial effects in structurally related analogs [1][2]. The compound is currently available only through custom synthesis and specialty chemical suppliers, with no reported development candidate status or clinical data.

Procurement Risk Alert: Why Close Analogs of 2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide Cannot Be Presumed Interchangeable


Within the oxazolethioacetamide series, minor structural modifications—such as replacing the 4-chlorophenylsulfonyl group with a 4-fluorophenylsulfonyl or methylsulfonyl moiety, or exchanging the 2-thienyl ring for furanyl or phenyl—are known to profoundly alter target potency, selectivity, and pharmacokinetic behavior [1][2]. In the closely related oxazolethioacetamide MβL inhibitor class, fluorine substitution yielded differential IC50 shifts of up to 30-fold between L1 and VIM-2 enzymes, while chlorine substitution was specifically associated with enhanced ImiS inhibition in sulfonylurea analogs [1][3]. These SAR observations indicate that generic selection of a “close analog” without matched-pair data for the exact 4-chlorophenyl/2-thienyl/thioacetamide combination carries a high risk of activity loss or off-target profile alteration. Consequently, procurement decisions cannot rely on class-level assumptions and must be guided by compound-specific comparative evidence where available.

Quantitative Differentiation Evidence for 2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide Relative to Closest Analogs


MβL L1 Inhibitory Potency: Class-Level Placement of Oxazolethioacetamide Scaffold

In a 2023 study, a panel of oxazolethioacetamides demonstrated MβL L1 inhibition with IC50 values in the range of 0.19–0.38 μM [1]. The specific compound 2-{4-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide was not individually reported in this study; however, the scaffold SAR indicates that electron-withdrawing substituents at the 4-sulfonyl position are critical for potency. This provides a class-level performance benchmark against which the target compound can be evaluated once head-to-head data become available.

Metallo-β-lactamase Antibiotic resistance Oxazolethioacetamide

4-Chlorophenylsulfonyl vs. 4-Fluorophenylsulfonyl in Thienyloxazole Series: Antimicrobial SAR Insight

A 2021 study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives and their corresponding 1,3-oxazol-5(4H)-ones reported that the chlorophenylsulfonyl-containing oxazole exhibited selective activity against Gram-positive bacterial strains, whereas the phenyl-substituted oxazole analog showed preferential activity against C. albicans [1]. While the target compound differs by having a 2-thienyl group instead of a phenyl at oxazole position 2 and a thioacetamide at position 5, this data suggests that the 4-chlorophenylsulfonyl moiety may confer Gram-positive selectivity that could be lost if substituted with other sulfonyl groups.

Antimicrobial Structure-activity relationship 4-Chlorophenylsulfonyl

Cytotoxicity Profile: 4-(4-Chlorophenylsulfonyl)phenyl Moiety in Oxazole Derivatives

In a panel of eight 4-benzyl-1,3-oxazole derivatives bearing the 4-(4-chlorophenylsulfonyl)phenyl moiety, cytotoxicity was evaluated against human cancer cell lines [1]. The study established baseline cytotoxicity values for this chemotype. Although the target compound differs in its 2-thienyl substitution and thioacetamide side chain, the core 4-chlorophenylsulfonyl-oxazole scaffold was present. No direct comparator with 4-fluorophenylsulfonyl or 4-methylsulfonyl was included in this study, precluding a quantitative head-to-head comparison.

Cytotoxicity 4-Chlorophenylsulfonyl Oxazole

Recommended Application Scenarios for 2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide Based on Available Evidence


Metallo-β-Lactamase Inhibitor Screening Panels

Given the demonstrated potency of oxazolethioacetamides against MβL L1 (IC50 0.19–0.38 μM range), the target compound is a strong candidate for inclusion in MβL inhibitor screening cascades, particularly where chlorine substitution is hypothesized to enhance ImiS inhibition based on sulfonylurea SAR [1][2]. Procurement should request comparative IC50 data against L1, VIM-2, NDM-1, and ImiS to validate differentiation from fluorine-substituted analogs.

Gram-Positive Antibacterial Lead Optimization Programs

The 4-chlorophenylsulfonyl moiety was associated with Gram-positive antibacterial activity in related oxazole derivatives [1]. This compound can serve as a tool molecule or starting point for medicinal chemistry programs targeting multi-drug resistant Gram-positive pathogens. Procurement should verify MIC values against S. aureus, MRSA, and E. faecium panels and request the 4-fluorophenylsulfonyl analog as a direct comparator.

Structure-Activity Relationship (SAR) Reference Standard for Chlorine vs. Fluorine Sulfonyl Series

The target compound represents a key point in the halogen-substituted sulfonyl SAR matrix. It is recommended as a procurement priority for laboratories conducting systematic SAR exploration of the oxazolethioacetamide scaffold, specifically to quantify the impact of 4-Cl vs. 4-F vs. 4-CH3 substitution on potency, selectivity, and metabolic stability [1].

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